molecular formula C12H19BrOSi B129674 (3-Bromophenoxy)(tert-butyl)dimethylsilane CAS No. 65423-56-5

(3-Bromophenoxy)(tert-butyl)dimethylsilane

Cat. No.: B129674
CAS No.: 65423-56-5
M. Wt: 287.27 g/mol
InChI Key: BFRHMVJJJGUHDI-UHFFFAOYSA-N
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Description

Ledoxantrone is a synthetic intercalating agent belonging to the benzopyranoindazole class. It was initially developed by Pfizer Inc. and is known for its promising preclinical activity. The compound is primarily used as a DNA inhibitor and topoisomerase II inhibitor, making it a potential candidate for cancer treatment .

Scientific Research Applications

Ledoxantrone has several scientific research applications:

Safety and Hazards

The compound is classified as a combustible liquid and can cause skin and eye irritation . It should be stored under inert gas in a cool, well-ventilated place . In case of fire, dry sand, dry chemical or alcohol-resistant foam should be used to extinguish .

Preparation Methods

The preparation of Ledoxantrone involves the synthesis of the benzopyranoindazole scaffold. The synthetic route typically includes the following steps:

Industrial production methods for Ledoxantrone are not extensively documented, but they likely involve large-scale synthesis using similar routes with optimizations for yield and purity.

Chemical Reactions Analysis

Ledoxantrone undergoes several types of chemical reactions:

    Oxidation: Ledoxantrone can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Ledoxantrone can undergo substitution reactions, particularly at the nitrogen atoms in the indazole ring.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs .

Mechanism of Action

Ledoxantrone exerts its effects by stabilizing the cleavable complex of DNA with topoisomerase II, thereby inhibiting the enzyme’s activity. This leads to the blockade of DNA helicase and prevents the uncoiling and replication of DNA. The molecular targets involved include DNA and topoisomerase II, which are crucial for cellular replication and repair processes .

Comparison with Similar Compounds

Ledoxantrone is unique due to its benzopyranoindazole structure and dual inhibition of DNA and topoisomerase II. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Properties

IUPAC Name

(3-bromophenoxy)-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRHMVJJJGUHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50460296
Record name (3-Bromophenoxy)(tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65423-56-5
Record name (3-Bromophenoxy)(tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromophenol (50 g, 289 mmol) in 340 mL DMF was added Et3N (35 g, 347 mmol) and tert-butyldimethylsilyl chloride (52 g, 347 mmol). The mixture was stirred for 0.5 h, and then diluted with Et2O (2 L). The organic phase was washed with 5% aqueous HCl and brine, and dried over MgSO4. Flash chromatography using hexane:EtOAc (95:5) gave 80.1 g (96%) of product.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
340 mL
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Yield
96%

Synthesis routes and methods II

Procedure details

By the method of preparation 1, 3-bromophenol (5.0 g, 28.90 mmol) in dimethylformamide (20 mL) was treated with t-butyldimethylsilyl chloride (4.4 g, 28.9 mmol) and imidazole (3.9 g, 57.9 mmol) to provide, after chromatography (silica gel, hexanes), the desired product as a clear oil: 1H NMR d 0.22 (s, 6H), 1.00 (s, 9H), 6.78 (m, 1H), 7.02 (s, 1H), 7.10 (d, J=5.1 Hz, 2H); MS (FD) m/e 288 (M+); Anal. calc'd. for C12H19BrOSi: C, 50.17; H, 6.67. Found: C, 50.07; H, 6.45.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

3-Bromophenol (6 mmol, 1.04 g), imidazole (10 mmol, 0.68 g) and TBDMSCl (6.6 mmol, 0.99 g) were dissolved in DCM (20 ml). The solution was allowed to stir at room temperature overnight. The solid generated during the reaction was filtered off and the solvent removed under reduced pressure. The resulting residue was subjected to flash chromatography (EtOAc/Hexanes=3%˜15%) giving compound 2 (1.56 g, 5.44 mmol, yield 91%). 1H NMR (CDCl3): δ 7.11-7.08 (m, 2H), 7.03-7.02 (m, 1H), 6.80-6.77 (m, 1H), 0.99 (s, 9H), 0.31 (s, 6H).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
91%

Synthesis routes and methods IV

Procedure details

A mixture of 1400 g (8.1 mol) of 3-bromophenol, 1218 g (8.1 mol) of tertbutylchlorodimethylsilane and 1376 g (20.2 mol) of imidazole in 1600 mL of N,N-dimethylformamide was stirred at room temperature under nitrogen for 18 hours. The reaction mixture was poured into pH 8 aqueous buffer solution and extracted with diethyl ether. The ether extracts were washed with water and brine, dried over sodium sulfate, and the solvent was evaporated under vacuum to give 2314 g of crude 3-bromophenyl tert-butyldimethylsilyl ether as an orange oil. NMR (CDCl3, 200 MHz) δ:0.2 (s, 6H); 0.95 (s, 9H); 6.8 (m, 1H); 7.0-7.1 (m, 3H).
Quantity
1400 g
Type
reactant
Reaction Step One
Quantity
1218 g
Type
reactant
Reaction Step One
Quantity
1376 g
Type
reactant
Reaction Step One
Quantity
1600 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous buffer solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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